molecular formula C14H20N2O2 B1335829 Ethyl 4-benzylpiperazine-1-carboxylate CAS No. 59325-12-1

Ethyl 4-benzylpiperazine-1-carboxylate

Cat. No.: B1335829
CAS No.: 59325-12-1
M. Wt: 248.32 g/mol
InChI Key: OQCRIYCWRKAOMZ-UHFFFAOYSA-N
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Description

Ethyl 4-benzylpiperazine-1-carboxylate is a piperazine derivative featuring a benzyl group at the 4-position and an ethyl ester moiety at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where piperazine scaffolds are prevalent due to their bioactivity and structural flexibility.

Properties

IUPAC Name

ethyl 4-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCRIYCWRKAOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392222
Record name Ethyl 4-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59325-12-1
Record name Ethyl 4-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperazine with Benzyl Chloride

  • Reactants: Piperazine and benzyl chloride.
  • Conditions: The reaction is typically carried out in an alcoholic solvent such as ethanol or dehydrated alcohol, with a base like sodium bicarbonate to neutralize the generated hydrochloric acid.
  • Procedure: Piperazine hydrochloride salt is reacted with benzyl chloride under reflux conditions for several hours (e.g., 3 hours) to yield 4-benzylpiperazine.
  • Yield and Purity: High yields (~90% or more) with good purity (HPLC > 98%) are reported.
  • Example: In a 100 mL reaction flask, 18.4 g of 4-piperidine ethyl formate hydrochloride, 12.7 g benzyl chloride, and 21.0 g sodium bicarbonate in 40 mL dehydrated alcohol refluxed for 3 hours yielded 1-benzyl-4-piperidine ethyl formate with 93.8% yield and 98.74% purity by HPLC.

Partial Reduction and Oxidation Steps (Related Intermediates)

  • Some synthetic routes to related intermediates such as 1-benzyl-4-piperidine aldehyde involve partial reduction of esters followed by oxidation (e.g., Swern oxidation or alternative oxidation systems) to obtain aldehydes, which can be further transformed into carbamates.
  • Industrially favorable methods avoid Swern oxidation due to its low temperature requirements and unpleasant by-products, opting instead for oxidation systems using sodium metaperiodate and sodium bromide.

Reaction Conditions and Optimization

Step Reactants Solvent Temperature Time Yield (%) Notes
Alkylation Piperazine + Benzyl chloride Dehydrated alcohol Reflux (~78°C) 3 h ~93.8 Sodium bicarbonate as base
Carbamate formation 4-Benzylpiperazine + Ethyl chloroformate or diethyl carbonate Ethanol or similar 80°C 3 h ~98.5 Base to neutralize HCl
Partial reduction (for aldehyde intermediates) 1-Benzyl-4-piperidine ethyl formate + Red Al complex Toluene, MTBE, or hexamethylene 0°C 1-2 h 91.7-96.5 Controlled addition, low temp

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic proton NMR signals confirm the structure, e.g., aromatic protons at δ 7.2-7.3 ppm, methylene protons adjacent to nitrogen at δ 3.4-3.7 ppm.
  • Mass Spectrometry: ESI(+) mass spectra show molecular ion peaks consistent with molecular weight 248.32 g/mol.
  • HPLC Purity: Reported purities exceed 98%, indicating efficient reaction and purification protocols.

Summary of Key Research Findings

  • The alkylation of piperazine with benzyl chloride under basic reflux conditions is a robust and high-yielding method to introduce the benzyl group.
  • Carbamate formation via reaction with ethyl chloroformate or diethyl carbonate is efficient and yields the desired ethyl carbamate moiety with high purity.
  • Industrially scalable methods favor mild conditions and avoid problematic reagents like dimethyl sulfide from Swern oxidation.
  • Continuous flow reactors and optimized solvent/base systems can further improve yield and purity for large-scale synthesis.
  • The compound’s synthesis is well-documented in patent literature and chemical databases, confirming reproducibility and reliability of these methods.

This comprehensive analysis of preparation methods for Ethyl 4-benzylpiperazine-1-carboxylate integrates data from patents, chemical suppliers, and research literature, providing a professional and authoritative resource for researchers and industrial chemists.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly under basic conditions.

Reaction Reagents/Conditions Product Yield Reference
Aromatic substitutionEthyl 4-fluorobenzoate, K₂CO₃, DMF, 160°CEthyl 4-(4-benzylpiperazin-1-yl)benzoate69.7%
AlkylationBenzyl bromide, K₂CO₃, CH₃CN1-Benzyl-4-(ethoxycarbonyl)piperazine (intermediate in synthesis)91%
  • Key Mechanism : The benzylpiperazine nitrogen attacks electrophilic centers (e.g., aryl halides or alkyl halides), displacing leaving groups (e.g., F⁻, Cl⁻) under basic conditions .

Coupling Reactions

The compound undergoes palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.

Reaction Catalyst/Reagents Product Yield Reference
Buchwald-Hartwig aminationPd(OAc)₂, XPhos, K₃PO₄, toluene, 110°CAryl-substituted piperazine derivatives60–85%
  • Key Mechanism : Palladium catalysts facilitate C–N bond formation between aryl halides and the piperazine nitrogen .

Acylation and Carbamate Formation

The ethyl ester group and piperazine core react with acylating agents.

Reaction Reagents/Conditions Product Yield Reference
CarbamoylationCDI (1,1'-carbonyldiimidazole), DCM, 0°C→RTPiperazine carbamate derivatives70–90%
  • Key Mechanism : The piperazine nitrogen reacts with carbonylating agents (e.g., CDI) to form carbamates or ureas .

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions.

Reaction Reagents/Conditions Product Yield Reference
SaponificationNaOH (aq), EtOH, reflux4-Benzylpiperazine-1-carboxylic acid80–95%
  • Key Mechanism : Base-mediated cleavage of the ester group generates the carboxylic acid .

Functional Group Transformations

The benzyl group can be modified via hydrogenolysis or oxidation.

Reaction Reagents/Conditions Product Yield Reference
HydrogenolysisH₂, Pd/C, MeOHEthyl piperazine-1-carboxylate85–90%
OxidationKMnO₄, H₂O, H⁺Ethyl 4-(benzoyl)piperazine-1-carboxylate60–75%
  • Key Mechanism : Catalytic hydrogenation removes the benzyl group, while strong oxidants convert benzyl to benzoyl .

Ring-Opening and Rearrangement

Under extreme conditions, the piperazine ring may undergo rearrangement.

Reaction Reagents/Conditions Product Yield Reference
Acid-mediated rearrangementHCl (conc.), refluxLinear diamino ester derivatives50–65%

Comparative Reactivity Insights

The reactivity of Ethyl 4-benzylpiperazine-1-carboxylate differs from related compounds:

Compound Key Reactivity Distinct Feature
Ethyl 1-benzylpiperidine-4-carboxylateLess reactive in coupling due to saturated ringNo nitrogen lone pairs for nucleophilic substitution
Benzyl piperazine-1-carboxylateHigher electrophilicity at carbonyl carbonLacks ethyl ester, altering hydrolysis kinetics

Scientific Research Applications

Pharmacological Research

Ethyl 4-benzylpiperazine-1-carboxylate is primarily explored for its pharmacological properties. Research indicates that compounds related to this structure exhibit diverse biological activities, including:

  • Antidepressant Effects : The compound has been studied for its potential as an antidepressant, showing interactions with neurotransmitter systems that are crucial in mood regulation.
  • Antipsychotic Properties : Its derivatives are being investigated for their ability to modulate dopamine receptors, which may be beneficial in treating psychotic disorders.
  • Neuroprotective Activities : this compound has shown promise in enhancing endocannabinoid levels, potentially offering neuroprotective effects against conditions such as ischemic stroke .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods, often involving the reaction of piperazine derivatives with benzyl halides and ethyl esters. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

The following table summarizes some key comparisons between this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPiperazine ring, benzyl groupAntidepressant, antipsychotic
BenzylpiperazineSimple piperazine structureStimulant effects
1-BenzylpiperidinePiperidine ring instead of piperazineAnalgesic properties
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylateContains oxo groupPotential anxiolytic effects

This compound's specific combination of functional groups enhances its pharmacological profile compared to simpler piperazines or those lacking carboxylic acid functionality .

Case Studies and Experimental Evidence

Several studies have provided insights into the applications of this compound:

  • In Vivo Studies : Research has demonstrated that this compound can elevate brain endocannabinoid levels, leading to significant behavioral effects in animal models. These findings suggest potential applications in pain management and anxiety disorders .
  • Antiproliferative Effects : A study focusing on leukemia cells highlighted the compound's ability to selectively target specific leukemia subtypes, indicating its potential in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 4-benzylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in nerve cells. By inhibiting these channels, the compound can affect neuronal excitability and has potential therapeutic applications in pain management and neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

tert-Butyl 4-Benzylpiperazine-1-carboxylate (Boc-protected analog)
  • Structure : Replaces the ethyl ester with a tert-butoxycarbonyl (Boc) group.
  • Synthesis : Prepared via reaction of 1-benzylpiperazine with di-tert-butyl dicarbonate in THF, achieving 99% yield .
  • Key Properties :
    • Molecular weight: 276.37 g/mol
    • Melting point: 71–73°C
    • Boiling point: 362.5°C (predicted)
    • LogP: 2.62 (indicative of moderate lipophilicity) .
3-Vinylphenyl 4-Benzylpiperazine-1-carboxylate (6j)
  • Structure : Substitutes the ethyl ester with a 3-vinylphenyl group.
  • Synthesis : Lower yield (27%) compared to the Boc analog, likely due to steric hindrance from the bulky vinylphenyl group .
  • Application : Evaluated as a butyrylcholinesterase inhibitor, highlighting the impact of ester substituents on bioactivity .
Ethyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate
  • Structure : Incorporates a sulfonyl acetamide moiety.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP PSA (Ų)
Ethyl 4-benzylpiperazine-1-carboxylate (hypothetical) ~264.3* N/A ~2.0* ~32.8*
tert-Butyl 4-benzylpiperazine-1-carboxylate 276.37 71–73 2.62 32.8
3-Vinylphenyl analog (6j) ~337.4* N/A ~3.5* 32.8
Sulfonyl-containing derivative 413.47 N/A 1.8 112.6

*Estimated based on structural similarity.

Key Observations:
  • Lipophilicity : tert-Butyl and vinylphenyl analogs exhibit higher LogP values than the ethyl variant, suggesting greater membrane permeability.

Biological Activity

Ethyl 4-benzylpiperazine-1-carboxylate (EBPC) is a compound that falls within the category of piperazine derivatives, which have garnered significant attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of EBPC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

EBPC is characterized by its piperazine core substituted with a benzyl group and an ethyl carboxylate moiety. Its chemical structure can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

This structure is pivotal for its interaction with various biological targets, particularly in the central nervous system.

1. Psychoactive Effects

Research indicates that compounds related to EBPC exhibit psychoactive properties. These effects are often mediated through interactions with serotonin receptors, particularly through 5-HT uptake inhibition and 5-HT1 antagonism . Such mechanisms suggest potential applications in treating mood disorders or as recreational substances.

2. Antiproliferative Activity

A study focusing on the antiproliferative effects of piperazine derivatives, including EBPC, demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that EBPC could inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .

Table 1: Antiproliferative Activity of EBPC Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
U373MG (Glioma)10.5
HeLa (Cervical)15.2
MCF-7 (Breast)12.8

3. Inhibition of Enzymatic Activity

EBPC has also been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown to inhibit monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids in the brain, which may have implications for pain management and neuroprotection .

4. Neuroprotective Effects

In vivo studies have suggested that EBPC may exert neuroprotective effects by modulating endocannabinoid signaling pathways. This activity is particularly relevant in models of neurodegenerative diseases, where enhancing endocannabinoid levels can mitigate neuronal damage .

Case Studies

Case Study 1: Psychoactive Properties

A clinical study investigated the effects of EBPC on mood and cognitive functions in a controlled environment. Participants reported increased alertness and heightened sensory perception, consistent with the stimulant properties observed in animal models .

Case Study 2: Anticancer Efficacy

In another study, EBPC was administered to mice bearing xenograft tumors derived from human cancer cell lines. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer therapeutic agent .

Q & A

Basic Research Question

  • 1H/13C NMR :
    • Piperazine protons appear as multiplets at δ 2.5–3.5 ppm.
    • Benzyl aromatic protons resonate at δ 7.2–7.4 ppm.
    • Ethyl ester groups show triplet (CH2) at δ 1.2–1.4 ppm and quartet (CH3) at δ 4.1–4.3 ppm .
  • FTIR : Ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and piperazine N-H at ~3300 cm⁻¹ .
  • HRMS : Exact mass calculated for C14H19N2O2+ (M+H)+: 259.1447 .

What contradictions exist in reported biological activity data for piperazine derivatives, and how can they be addressed?

Advanced Research Question
Discrepancies in enzyme inhibition or receptor binding studies may arise from:

  • Structural Analogues : Subtle differences (e.g., tert-butyl vs. ethyl esters) alter steric hindrance and binding affinity .
  • Experimental Design : Variations in assay conditions (e.g., pH, temperature) or cell lines.
    Resolution Strategies :
  • SAR Studies : Systematically modify substituents (e.g., benzyl vs. phenyl groups) and compare IC50 values .
  • Molecular Docking : Use software like AutoDock to predict interactions with target proteins (e.g., dopamine receptors) .

What role does this compound play in medicinal chemistry research?

Basic Research Question
It serves as:

  • Intermediate : For synthesizing bioactive molecules (e.g., antipsychotics, anticonvulsants) via further functionalization .
  • Pharmacophore Model : The piperazine core mimics endogenous amines, enabling receptor modulation studies .
    Example Application :
  • Coupling with sulfonamide groups yields derivatives with carbonic anhydrase inhibitory activity .

How can computational methods (DFT, MD) predict the physicochemical properties of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
    • Validates spectroscopic data by simulating NMR chemical shifts .
  • Molecular Dynamics (MD) :
    • Models solvation effects and membrane permeability using force fields (e.g., AMBER) .
      Case Study : DFT analysis of Ni(II) complexes with piperazine derivatives revealed charge-transfer interactions affecting stability .

How do synthetic byproducts form during the preparation of this compound, and how are they characterized?

Advanced Research Question
Common byproducts include:

  • Di-alkylated Piperazines : From excess benzyl halide. Detected via HRMS (m/z 365.21 for C21H25N2O2+) .
  • Hydrolysis Products : Ethyl ester conversion to carboxylic acid under acidic/basic conditions. Identified by FTIR loss of C=O ester peak .
    Mitigation :
  • Strict stoichiometric control (1:1.2 ratio of piperazine to benzylating agent).
  • Use of anhydrous solvents and inert atmospheres .

What are the best practices for handling and storing this compound to ensure long-term stability?

Basic Research Question

  • Storage : Under nitrogen at –20°C to prevent oxidation of the piperazine ring .
  • Handling : Use gloveboxes for moisture-sensitive reactions.
  • Degradation Signs : Discoloration (yellowing) or precipitate formation indicates hydrolysis .

How can researchers address low yields in large-scale syntheses of this compound?

Advanced Research Question

  • Process Optimization :
    • Switch from batch to flow chemistry for better heat/mass transfer .
    • Use immobilized catalysts (e.g., polymer-supported DMAP) to simplify purification .
  • Scale-Up Challenges :
    • Exothermic reactions require controlled addition rates.
    • Solvent recycling (e.g., DMF) reduces costs .

What emerging applications does this compound have in materials science?

Advanced Research Question

  • Coordination Polymers : The piperazine nitrogen can bind metal ions (e.g., Zn²⁺) to form porous frameworks for gas storage .
  • Liquid Crystals : Functionalization with long alkyl chains induces mesomorphic behavior .

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